molecular formula C23H36FN6Na2O15P B1264189 Fostamatinib disodium CAS No. 914295-16-2

Fostamatinib disodium

Cat. No. B1264189
CAS RN: 914295-16-2
M. Wt: 732.5 g/mol
InChI Key: ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostamatinib disodium is used to treat low platelet levels (thrombocytopenia) in the blood in patients with chronic immune thrombocytopenia (ITP) who have received treatment that did not work well . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Fostamatinib is designed as a prodrug and cleavage of its active moiety R406 in the intestine . R406 is the major product in the blood . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .


Molecular Structure Analysis

The chemical formula of this compound hexahydrate is C23H36FN6Na2O15P . Its exact mass is 732.18 and its molecular weight is 732.520 .


Chemical Reactions Analysis

Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .


Physical And Chemical Properties Analysis

Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values .

Scientific Research Applications

1. Rheumatoid Arthritis Treatment

Fostamatinib disodium, as R788, is a prodrug that gets converted to R406 upon oral administration. R406 inhibits spleen tyrosine kinase, essential for the expression of proinflammatory cytokines. This mechanism has shown efficacy in controlling rheumatoid arthritis in patients not responding to methotrexate and some biologic agents, offering a potential new treatment option in rheumatoid arthritis therapy (Morales-Torres, 2010).

2. Autoimmune and Allergic Diseases

This compound targets the non-receptor tyrosine kinase Syk, which is involved in immune effector cells' signaling. Its inhibition shows promising results in autoimmune, allergic, and malignant diseases. It has displayed efficacy in various cell types in vitro and effectiveness in animal models, including asthma, lupus, and lymphoma (McAdoo & Tam, 2011).

3. Immune Thrombocytopenia

In the treatment of immune thrombocytopenia (ITP), this compound acts as an inhibitor during phagocytosis, targeting a previously unexplored mechanism in ITP pathogenesis. It has shown sustained responses and manageable adverse events in patients with heavily treated chronic ITP (Newland et al., 2018).

4. Chronic Immune Thrombocytopenia Management

Fostamatinib has been approved for treating chronic immune thrombocytopenia in patients who have not responded adequately to at least one prior line of therapy. It acts as a spleen tyrosine kinase inhibitor, offering a novel approach to managing chronic ITP (Connell & Berliner, 2019).

5. Non-Hodgkin Lymphoma and Chronic Lymphocytic Leukemia

This compound has shown significant clinical activity in treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. Its mechanism of action includes inhibiting Syk, which is crucial in B-cell receptor-mediated signals, essential for the survival of certain malignant B-cells (Griffin et al., 2018).

Mechanism of Action

Fostamatinib is a spleen tyrosine kinase inhibitor used to treat chronic immune thrombocytopenia (ITP) in patients who have had an insufficient response to previous treatment . By inhibiting Syk activation in macrophages, fostamatinib blocks autoantibody-mediated platelet phagocytosis .

Safety and Hazards

Fostamatinib can cause skin irritation, allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fostamatinib is being studied for the treatment of other conditions and types of cancer . Participants who complete the study and show evidence that fostamatinib has increased their blood cell counts may enroll in an extension study to continue taking fostamatinib .

properties

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJCHHKJNSPMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36FN6Na2O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914295-16-2
Record name Fostamatinib disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostamatinib disodium
Reactant of Route 2
Reactant of Route 2
Fostamatinib disodium
Reactant of Route 3
Reactant of Route 3
Fostamatinib disodium
Reactant of Route 4
Reactant of Route 4
Fostamatinib disodium
Reactant of Route 5
Reactant of Route 5
Fostamatinib disodium
Reactant of Route 6
Reactant of Route 6
Fostamatinib disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.